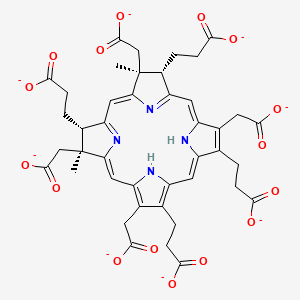
Sirohydrochlorin(8-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sirohydrochlorin(8-) is an octuply-charged cyclic tetrapyrrole anion arising from global deprotonation of the carboxy groups of sirohydrochlorin; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite and a cofactor. It is a conjugate base of a sirohydrochlorin.
Applications De Recherche Scientifique
Biochemical Applications
1.1 Role in Enzyme Cofactors
Sirohydrochlorin(8-) is pivotal in the formation of sirohaem, which serves as a prosthetic group for sulfite reductase enzymes. These enzymes are crucial for the reduction of sulfite to sulfide, a key step in sulfur metabolism in plants and microorganisms. The presence of sirohaem enhances the efficiency of nitrogen fixation processes, making Sirohydrochlorin(8-) vital for sustainable agricultural practices .
1.2 Precursor to Cofactor F430
Additionally, Sirohydrochlorin(8-) is a precursor to cofactor F430, which is involved in methanogenesis, the biological production of methane by certain archaea. This process is significant for understanding carbon cycling and greenhouse gas emissions in various ecosystems .
Agricultural Applications
2.1 Enhancing Crop Productivity
Recent studies have demonstrated that overexpression of Sirohydrochlorin ferrochelatase (SirB) in plants like Arabidopsis thaliana leads to increased expression of nitrogen and sulfur assimilation genes. This enhancement results in improved protein content, chlorophyll levels, and overall biomass under nutrient-limited conditions . Such genetic manipulation could be harnessed to develop crops with higher yields and better nutrient utilization efficiency.
2.2 Stress Resistance
Sirohydrochlorin(8-) contributes to plant stress resistance mechanisms by facilitating efficient nutrient assimilation under adverse conditions. Its role in protecting plants from sulfite toxicity further underscores its importance in agricultural biotechnology .
Microbiological Applications
3.1 Antimicrobial Properties
Research indicates that compounds related to Sirohydrochlorin(8-) exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus. The mechanism involves disrupting bacterial membrane integrity and inhibiting macromolecule synthesis, making it a potential candidate for developing new antimicrobial agents .
3.2 Genetic Studies in Pathogens
The cloning and expression studies involving Sirohydrochlorin-related genes from pathogenic bacteria provide insights into their virulence mechanisms. Understanding these pathways can lead to novel therapeutic approaches targeting specific metabolic processes within pathogens .
Environmental Applications
4.1 Role in Biogeochemical Cycles
Sirohydrochlorin(8-) plays a critical role in biogeochemical cycles by participating in nitrogen fixation and sulfur reduction processes within microbial communities. Its involvement in these cycles is essential for maintaining ecosystem balance and promoting soil health .
4.2 Bioremediation Potential
Given its biochemical properties, Sirohydrochlorin(8-) may be explored for bioremediation applications, particularly in environments contaminated with heavy metals or excess nutrients. Its ability to facilitate microbial metabolism can enhance the degradation of pollutants .
Summary Table of Applications
Propriétés
Formule moléculaire |
C42H38N4O16-8 |
|---|---|
Poids moléculaire |
854.8 g/mol |
Nom IUPAC |
3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxylatoethyl)-3,8,12,18-tetrakis(carboxylatomethyl)-3,8-dimethyl-2,7,23,24-tetrahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C42H46N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h13-16,23-24,43-44H,3-12,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/p-8/t23-,24-,41+,42+/m1/s1 |
Clé InChI |
AVBHZKNQGDKVEA-ZTKUHGNGSA-F |
SMILES isomérique |
C[C@@]1([C@@H](C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])[C@@]([C@@H]3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-] |
SMILES canonique |
CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















